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Compound of Interest

Compound Name:
Methyl 6-bromo-5-

methoxypicolinate

CAS No.: 170235-18-4

Cat. No.: B180213

Get Quote

This guide provides an in-depth analysis of Methyl 6-bromo-5-methoxypicolinate (CAS No.

170235-18-4), a pivotal heterocyclic building block for researchers and professionals in drug

discovery and medicinal chemistry. Its unique substitution pattern offers significant synthetic

utility, particularly in the construction of complex molecular architectures targeting novel

therapeutic pathways.

Core Identifiers and Physicochemical Properties
Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative whose strategic

placement of bromo, methoxy, and methyl ester functionalities makes it a versatile

intermediate.
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Identifier Value Source(s)

CAS Number 170235-18-4 [1][2]

IUPAC Name
methyl 6-bromo-5-

methoxypyridine-2-carboxylate
[2]

Molecular Formula C₈H₈BrNO₃ [1]

Molecular Weight 246.06 g/mol [1]

InChI Key
HNDJWOBRSKPSMA-

UHFFFAOYSA-N
[2]

Canonical SMILES
COC1=C(N=C(C=C1)C(=O)O

C)Br
[2]

Typical Purity ≥97% [1]

Appearance White to off-white solid N/A

Strategic Importance in Medicinal Chemistry
The true value of Methyl 6-bromo-5-methoxypicolinate lies in its role as a precursor for

sophisticated molecular scaffolds. The C6-bromo substituent is perfectly positioned for

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira),

allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is

paramount in modern drug discovery for exploring the structure-activity relationship (SAR) of a

lead compound.

Application in PRMT Inhibitor Synthesis
A critical application of this building block is in the synthesis of inhibitors for Protein Arginine

Methyltransferases (PRMTs). PRMTs are a family of enzymes that play a crucial role in cellular

processes like gene transcription, RNA splicing, and DNA repair by methylating arginine

residues on proteins. The dysregulation of PRMTs, particularly Type I enzymes, is implicated in

numerous cancers, making them a high-value target for oncology drug development.

While specific synthetic routes for all developmental drugs are proprietary, patent literature for

PRMT5 and other Type I PRMT inhibitors frequently describes the use of structurally similar
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substituted bromopicolinates to construct the core of the active molecules. For instance, the

development of potent and selective Type I PRMT inhibitors like GSK3368715 showcases the

necessity of such versatile heterocyclic intermediates. GSK3368715 is a potent, reversible, S-

adenosylmethionine (SAM)-uncompetitive inhibitor of Type I PRMTs that has demonstrated

anti-proliferative effects in a range of tumor types.[3][4][5][6][7] The synthesis of these complex

inhibitors often relies on a key fragment that can undergo selective, late-stage functionalization,

a role for which Methyl 6-bromo-5-methoxypicolinate is ideally suited.

Synthesis and Purification Protocol
The synthesis of Methyl 6-bromo-5-methoxypicolinate is typically achieved in a two-step

process from a commercially available substituted methylpyridine. The causality behind this

workflow is the robust and well-documented nature of side-chain oxidation followed by a

standard esterification.

Workflow Diagram
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Step 1: Oxidation

Step 2: Esterification

2-Bromo-3-methoxy-6-methylpyridine

KMnO₄, H₂O, 80°C

6-Bromo-5-methoxypicolinic Acid
(CAS: 54232-43-8)

6-Bromo-5-methoxypicolinic Acid

Methanol (Solvent/Reagent)
Acid Catalyst (e.g., H₂SO₄) or

Thionyl Chloride

Methyl 6-bromo-5-methoxypicolinate
(CAS: 170235-18-4)

Click to download full resolution via product page

Caption: Synthetic pathway for Methyl 6-bromo-5-methoxypicolinate.

Step 1: Synthesis of 6-Bromo-5-methoxypicolinic Acid
The first step involves the oxidation of the methyl group at the C6 position of the pyridine ring to

a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing

agent for this transformation.
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Methodology:

Reaction Setup: To a solution of 2-bromo-3-methoxy-6-methylpyridine in water, add

potassium permanganate (approx. 2.5 equivalents).

Heating: Heat the reaction mixture to 80°C for several hours (e.g., 3 hours). The progress

should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the

starting material.

Work-up:

Cool the reaction mixture and filter it through a pad of celite to remove manganese dioxide

byproduct.

Acidify the filtrate to a pH of approximately 4 using 10% hydrochloric acid. This protonates

the carboxylate, making it extractable into an organic solvent.

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure.

Result: This procedure typically yields 6-Bromo-5-methoxypicolinic acid as a white solid

which is often of sufficient purity for the next step.

Step 2: Fischer Esterification to Methyl 6-bromo-5-
methoxypicolinate
This classic esterification method utilizes an excess of methanol in the presence of a strong

acid catalyst. The equilibrium is driven towards the product by the large excess of the alcohol.

Methodology:

Reaction Setup: Dissolve the 6-Bromo-5-methoxypicolinic acid in a large excess of

methanol.
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Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use thionyl

chloride (SOCl₂). Thionyl chloride converts the carboxylic acid to an acyl chloride in situ,

which is highly reactive towards the alcohol, often leading to higher yields and faster reaction

times.

Reaction Conditions: Heat the mixture to reflux for several hours until TLC or HPLC analysis

indicates complete conversion.

Work-up and Purification:

Cool the reaction mixture and remove the excess methanol under reduced pressure.

Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the

final product.

Analytical Characterization
To ensure the identity and purity of Methyl 6-bromo-5-methoxypicolinate, a comprehensive

analytical characterization is essential. While specific spectra are dependent on the acquisition

parameters, the expected data are as follows. Authoritative analytical data including NMR and

HPLC is confirmed to be available from reputable chemical suppliers.[8]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyridine ring, a singlet for the methoxy group protons (~4.0 ppm), and a

singlet for the methyl ester protons (~3.9 ppm).

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon

atoms in the molecule, including the carbonyl carbon of the ester at the downfield end of the

spectrum (~165 ppm).
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for

the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the

molecular ion peaks [M]+ and [M+2]+ confirming the molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the

purity of the compound, which is typically reported to be ≥97%.

Safety and Handling
As with any brominated heterocyclic compound, appropriate safety precautions must be taken.

Based on data for structurally related compounds, Methyl 6-bromo-5-methoxypicolinate
should be handled with care.

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315),

cause serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Statements:

Avoid breathing dust/fumes.

Wear protective gloves, eye protection, and face protection.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Use only in a well-ventilated area.

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or

nitrogen) at 2-8°C.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet

(SDS) provided by the supplier before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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